molecular formula C15H13NO B3433132 5-(2-methoxyphenyl)-1H-indole CAS No. 144104-45-0

5-(2-methoxyphenyl)-1H-indole

Cat. No.: B3433132
CAS No.: 144104-45-0
M. Wt: 223.27 g/mol
InChI Key: KRAVCWUHRVGOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)-1H-indole is a substituted indole derivative characterized by a methoxy group attached to the phenyl ring at the 2-position, which is further linked to the 5-position of the indole core. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound is typically synthesized via multi-step organic reactions, including cyclization and functional group transformations, with structural validation achieved through spectroscopic techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry (MS) . Its molecular formula is C$ _{15} $H$ _{13} $NO, with an average molecular mass of 223.27 g/mol .

Properties

IUPAC Name

5-(2-methoxyphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-15-5-3-2-4-13(15)11-6-7-14-12(10-11)8-9-16-14/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAVCWUHRVGOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307629
Record name 5-(2-Methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144104-45-0
Record name 5-(2-Methoxyphenyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144104-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylboronic acid and indole.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2-methoxyphenylboronic acid is coupled with 5-bromoindole in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Condensation Reactions

5-(2-Methoxyphenyl)-1H-indole participates in acid-catalyzed condensations to form fused heterocycles. For example:

  • Thiosemicarbazone Formation : Reaction with 4-(4-methoxyphenyl)thiosemicarbazide in ethanol yields 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone (yield: 65–80%). Intramolecular hydrogen bonds (N–H···N, N–H···O) stabilize the Z-isomer, confirmed via X-ray crystallography .

  • Knoevenagel Condensation : With indole-4-carbaldehyde and 2,4-diaryl-4-oxobutyronitrile, it forms 4-((1H-indol-4-yl)methyl)-5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-one , which cyclizes thermally to polycyclic indoles resembling ergot alkaloids .

Reaction Conditions Table

ReactantsCatalystConditionsProductYield
Thiosemicarbazide + IndoleEthanolReflux, 2–3 hThiosemicarbazone derivatives65–80%
Indole-4-carbaldehyde + DionesNoneMicrowave, 80°CPolycyclic indolo[7,6,5-cd]indol-8-one70–85%

Nucleophilic Substitution and Cyclization

The indole’s electron-rich aromatic system undergoes nucleophilic attacks, particularly at the C-3 and C-7 positions:

  • One-Pot Thiazole Synthesis : Reacting with thioamides and arylhydrazines under microwave irradiation forms 5-(2′-indolyl)thiazoles . Key steps include hydrazone formation and -sigmatropic rearrangement (yield: 65–80%) .

  • Fischer Indole Synthesis : Cyclization with phenylhydrazine derivatives generates substituted indoles, optimized using polyphosphoric acid (PPA) as a catalyst .

Mechanistic Pathway

  • Nucleophilic displacement of a tosyloxy group by thioamide.

  • Cyclization to form acetylthiazole intermediates.

  • Arylhydrazine addition and rearrangement to indolylthiazoles .

Friedel-Crafts Alkylation

The methoxy group activates the indole for intramolecular Friedel-Crafts reactions:

  • Polycyclic Indole Formation : Heating 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones generates N-acyliminium ions, which cyclize to form tetracyclic indolo[7,6,5-cd]indol-8-ones without acid catalysts .

Key Features

  • No external acid required due to thermal generation of reactive intermediates.

  • Products show structural similarity to ergot alkaloids, with potential bioactivity .

Acylation Reactions

The indole nitrogen undergoes acylation under mild conditions:

  • Benzoylation : Treatment with 4-fluorobenzoyl chloride and triethylamine (TEA) in dichloromethane yields 1-(2-fluorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carbonitrile . DMAP accelerates the reaction, with purification via flash chromatography .

Reaction Optimization

Acylating AgentBaseCatalystSolventYield
4-Fluorobenzoyl chlorideTriethylamineDMAPDichloromethane75–85%

Multicomponent Reactions

This indole derivative serves as a substrate in tandem reactions:

  • SSA-Catalyzed Condensation : With aldehydes and thiophen-2-yl indoles, it forms (methylene)bis(2-(thiophen-2-yl)-1H-indole) (major product, 77%) and minor products like N-methyl-4-(phenyl(2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline (20%) .

Spectroscopic Confirmation

  • 1H NMR : Singlets at δ 6.23 (CH) and δ 11.43 (NH).

  • 13C NMR : Signals at δ 41.23 (C–H) .

Biological Relevance of Reaction Products

Synthetic derivatives exhibit notable bioactivity:

  • Anticancer Activity : 5-(2′-Indolyl)thiazoles show cytotoxicity against HCT-116 colon cancer cells (IC50: 2.1–8.7 µM) .

  • Anti-Inflammatory Potential : Analogues like 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid inhibit COX-2 enzymes .

This compound’s reactivity underscores its utility in medicinal chemistry, enabling efficient access to complex heterocycles with therapeutic potential.

Scientific Research Applications

Chemical Synthesis

Building Block for Indole Derivatives
5-(2-methoxyphenyl)-1H-indole serves as a crucial building block in the synthesis of more complex indole derivatives. Its structural features allow for the modification and development of new compounds with enhanced properties.

Synthetic Methods
The synthesis typically involves cyclization reactions, such as the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions. Recent advancements have introduced continuous flow reactors to optimize yield and efficiency in industrial settings.

Biological Activities

Anticancer Properties
Research has highlighted the anticancer potential of this compound derivatives. A study reported that certain derivatives exhibited cytotoxic effects against various human cancer cell lines, including breast and colon cancers, with IC50 values ranging from 10 to 30 μM . The structure-activity relationship (SAR) studies indicate that specific substitutions on the indole ring can enhance selectivity and potency against cancer cells .

Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Various derivatives demonstrated activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents was found to significantly influence antimicrobial efficacy .

Neurological Applications
In addition to its anticancer and antimicrobial activities, this compound is being investigated for its potential therapeutic effects in neurological disorders. Its interaction with serotonin receptors suggests a role in mood regulation and other neurological functions.

Industrial Applications

Dyes and Pigments
The compound is utilized in the development of dyes and pigments due to its stable structure and vibrant color properties. This application leverages its chemical stability and reactivity to create materials with desirable aesthetic qualities.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Details
Chemical Synthesis Building block for complex indole derivatives; synthesized via Fischer indole synthesis.
Anticancer Activity Cytotoxic against breast and colon cancer cell lines; IC50 values: 10-30 μM.
Antimicrobial Activity Effective against S. aureus and E. coli; efficacy influenced by structural modifications.
Neurological Effects Potential therapeutic effects on mood regulation through serotonin receptor interaction.
Industrial Use Development of dyes and pigments leveraging chemical stability and reactivity.

Case Studies

Several studies have documented the biological activities of this compound:

  • Cytotoxicity Evaluation : One study synthesized a series of derivatives and assessed their cytotoxicity against five human cancer cell lines, revealing promising results for specific compounds with modifications at the C-2 position of the thiazole ring .
  • Antimicrobial Testing : Another research effort focused on indole derivatives, demonstrating significant activity against various pathogens, indicating their potential as new antimicrobial agents .
  • Neurological Research : Investigations into the compound's interaction with serotonin receptors suggest its utility in treating mood disorders, warranting further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-(4-Methoxyphenyl)-1H-Indole

This regioisomer differs in the methoxy group placement (4-position on the phenyl ring). Studies indicate that the 4-methoxy derivative exhibits distinct electronic properties due to resonance effects, influencing its reactivity in cross-coupling reactions and binding affinity in biological systems .

5-(3,4-Dimethoxyphenyl)-1H-Indole

The addition of a second methoxy group at the 3-position enhances electron-donating effects, as evidenced by upfield shifts in $ ^1H $-NMR spectra (e.g., aromatic protons at δ 6.8–7.2 ppm) compared to mono-methoxy analogs .

Functional Group Variations

5-Benzyloxy-1H-Indole-2-Carboxylic Acid

Replacing the methoxyphenyl group with a benzyloxy moiety and introducing a carboxylic acid at the 2-position increases polarity, as reflected in its higher melting point (193–195°C) and solubility in aqueous basic solutions .

5-Bromo-3-Fluoro-2-(2-Methoxyphenyl)-1H-Indole

Halogenation (Br, F) at the 5- and 3-positions significantly alters bioactivity. This compound demonstrates enhanced electrophilicity, making it a candidate for kinase inhibition studies .

Side Chain Modifications

5-Methoxy-2-Methyl-1H-Indole

A methyl group at the 2-position instead of a phenyl ring reduces steric bulk, improving metabolic stability but decreasing π-π stacking interactions in protein binding .

Ethyl 5-Methoxyindole-2-Carboxylate

The ester group at the 2-position enhances lipophilicity (logP ~2.8), facilitating blood-brain barrier penetration in neuropharmacological applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) logP
5-(2-Methoxyphenyl)-1H-indole C$ _{15} $H$ _{13} $NO 223.27 2-MeO-C$ _6 $H$ _4 $ at C5 N/A ~3.1
5-(4-Methoxyphenyl)-1H-indole C$ _{15} $H$ _{13} $NO 223.27 4-MeO-C$ _6 $H$ _4 $ at C5 N/A ~3.0
5-Benzyloxy-1H-indole-2-carboxylic acid C$ _{16} $H$ _{13} $NO$ _3 $ 275.28 Benzyloxy at C5, COOH at C2 193–195 ~2.2
5-Methoxy-2-methyl-1H-indole C$ _{10} $H$ _{11} $NO 161.20 Me at C2, MeO at C5 N/A ~2.5

Table 2: Spectral Data Highlights

Compound $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) MS (m/z)
This compound Aromatic H: 6.8–7.5 (m, 8H) C=O: 161.2; MeO: 55.1 223.1 [M+H]$ ^+ $
5-(3,4-Dimethoxyphenyl)-1H-indole Aromatic H: 6.7–7.3 (m, 7H) MeO: 56.3, 56.5 269.1 [M+H]$ ^+ $
5-Methoxytryptamine NH$ _2 $: 1.8 (s, 2H); Indole H: 6.9–7.2 C3: 110.5; C5-OMe: 55.8 190.1 [M+H]$ ^+ $

Biological Activity

5-(2-Methoxyphenyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound can undergo various chemical reactions, including oxidation, which can lead to the formation of quinonoid derivatives. These derivatives are often evaluated for their biological properties, particularly in anticancer studies .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study synthesized various indole derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific derivatives exhibited promising anticancer activity with IC50 values ranging from 10 to 30 μM .

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast)15
HT-29 (Colon)20
A549 (Lung)25

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes related to cancer progression. For example, studies on related indole compounds have shown that they can inhibit mammalian lipoxygenases (ALOX15), which are implicated in inflammatory processes and cancer . The selective inhibition of these enzymes suggests a potential pathway for therapeutic intervention.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the indole structure can significantly influence its biological activity. For instance, substituents at different positions on the indole ring may enhance or reduce its inhibitory effects on target enzymes .

Case Study: SAR Investigation

A study investigated various substituted indoles and their effects on ALOX15 activity. The findings revealed that compounds with a methoxy group at specific positions demonstrated enhanced inhibitory potency compared to their unsubstituted counterparts. This highlights the importance of structural modifications in developing more effective therapeutic agents .

Additional Biological Activities

Beyond anticancer properties, this compound has shown potential in other areas:

  • Antimicrobial Activity : Some derivatives have been tested for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit various enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications beyond oncology.

Q & A

Q. What are the common synthetic routes for preparing 5-(2-methoxyphenyl)-1H-indole, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves transition-metal-catalyzed cross-coupling or cyclization reactions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous indole derivatives, where PEG-400/DMF mixtures and CuI catalysts facilitate efficient coupling . Key factors affecting yield include:

  • Catalyst loading : Excess CuI may lead to side reactions, while insufficient amounts reduce coupling efficiency.
  • Solvent system : Polar aprotic solvents like DMF enhance solubility of intermediates, whereas PEG-400 improves reaction homogeneity.
  • Purification : Fast column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical for isolating pure products, with yields averaging 40–50% .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable. Key spectral signatures include:

  • ¹H NMR : A singlet at δ ~3.8 ppm for the methoxy (-OCH₃) group and aromatic protons in the 6.5–8.0 ppm range for the indole and phenyl rings.
  • ¹³C NMR : Distinct signals for the methoxy carbon (~55 ppm) and carbonyl/aromatic carbons (100–160 ppm).
  • HRMS : Exact mass matching the molecular formula (e.g., C₁₅H₁₃NO₂ requires [M+H]⁺ at m/z 240.1024). X-ray crystallography, as demonstrated for structurally similar methoxy-indole derivatives, provides unambiguous confirmation of regiochemistry .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of methoxy group introduction in indole derivatives?

Regioselective functionalization requires strategic use of directing groups or tailored reaction conditions. For example:

  • Electrophilic substitution : The indole C3 position is inherently reactive, but steric effects from substituents (e.g., 2-methoxyphenyl) can redirect reactivity to C5 or C7.
  • Metal-mediated coupling : Palladium catalysts with bulky ligands (e.g., SPhos) favor coupling at sterically accessible positions .
  • Temperature control : Lower temperatures (0–25°C) minimize thermal rearrangements, improving selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in purity, assay conditions, or structural analogs. Mitigation approaches include:

  • Purity validation : HPLC (>98% purity) and elemental analysis to exclude impurities influencing bioactivity .
  • Comparative studies : Testing analogs (e.g., 5-methoxy vs. 6-hydroxyindole) under standardized conditions to isolate substituent effects .
  • In-silico modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities and rationalize activity trends .

Q. What computational methods predict the electronic and steric effects of the 2-methoxyphenyl substituent on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map:

  • Electron distribution : Methoxy groups donate electron density via resonance, stabilizing intermediates in electrophilic substitution.
  • Steric hindrance : Molecular volume analysis (e.g., using GaussView) quantifies steric clashes affecting reaction pathways.
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Methodological Considerations

  • Contradictory data : When comparing studies, ensure solvent systems (e.g., DMSO vs. saline) and biological models (e.g., cell lines vs. in vivo) are consistent .
  • Scale-up challenges : Pilot-scale synthesis may require transitioning from batch to flow reactors to maintain yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-methoxyphenyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-(2-methoxyphenyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.